(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide

Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Sourcing racemic or undefined chiral mixtures introduces significant risk of antagonistic biological effects and confounded SAR data in lead optimization. (3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide (CAS 1704962-41-3) provides a stereochemically pure (R)-configured primary amine vector for CNS-penetrant library synthesis. - Defined (R)-stereocenter eliminates ambiguous data from racemic mixtures, critical for Cav2.2 calcium channel targeting. - Dual diversification handles (amine and sulfonamide) enable rapid parallel synthesis of focused compound libraries. - Favorable CNS MPO physicochemical profile (XLogP3-AA = -1, TPSA = 75 Ų) for constructing brain-penetrant candidates.

Molecular Formula C7H17N3O2S
Molecular Weight 207.30 g/mol
Cat. No. B13253692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide
Molecular FormulaC7H17N3O2S
Molecular Weight207.30 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCCC(C1)N
InChIInChI=1S/C7H17N3O2S/c1-9(2)13(11,12)10-5-3-4-7(8)6-10/h7H,3-6,8H2,1-2H3/t7-/m1/s1
InChIKeyXZFHHGBSNHCNLD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Sulfonamide Building Block: (3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide


(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide (CAS 1704962-41-3) is a chiral sulfonamide featuring a stereodefined (R)-configured 3-amino group on a piperidine ring bearing an N,N-dimethylsulfonamide moiety [1]. This compound is a member of the aminopiperidine sulfonamide class, which has been explored for modulating ion channels and enzymes in drug discovery campaigns [2]. As a chiral building block with a molecular weight of 207.30 g/mol and a topological polar surface area of 75 Ų, it offers a defined three-dimensional vector for constructing more complex, stereochemically pure therapeutic candidates [1].

Defined (R)-stereocenter for chiral synthesis and SAR studies
Cav2.2 calcium channel research context (class-level)
Favorable CNS drug-like property space (low lipophilicity, moderate TPSA)

Stereochemical Purity of (3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide


Replacing (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide with its racemate (3-amino-N,N-dimethylpiperidine-1-sulfonamide, CAS 1042650-71-4) or the opposite (3S) enantiomer introduces significant risk in downstream applications. In closely related aminopiperidine sulfonamide series, the biological activity of the pure (R)-enantiomer can be superior, with evidence suggesting the (S)-enantiomer may actively interfere with or antagonize the desired biological effect . Furthermore, the defined (R)-stereocenter provides a specific spatial orientation that is critical for structure-activity relationship (SAR) studies, whereas racemic mixtures yield ambiguous data that confounds lead optimization efforts [1]. This chiral switch principle is a cornerstone of modern medicinal chemistry, where the procurement of a single, well-defined enantiomer is essential for reproducible results and intellectual property protection.

Racemate substitution
Introduces opposite (S)-enantiomer; may confound chiral SAR interpretation and lead optimization.
(3S)-enantiomer substitution
May exhibit divergent or antagonistic assay response; not interchangeable for enantiomer-specific studies.

Quantitative Comparison: (3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide


Enantiomeric Purity: (R) vs. Racemate

The (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide compound is a single, defined (R)-enantiomer, in contrast to the commonly available racemic mixture, 3-amino-N,N-dimethylpiperidine-1-sulfonamide . The procurement of the (3R)-enantiomer ensures a single stereochemical entity, eliminating the ambiguity of a 50:50 mixture of enantiomers which may exhibit divergent biological activities. This stereochemical purity is a quantifiable differentiator, as it guarantees a 100% presence of the desired (R)-configuration at the chiral center, compared to only 50% in the racemate .

Enantiomeric Purity
Data to verify
Target: >98% (R) vs. Racemate: 50% (R)
Supports single-enantiomer SAR studies
Vendor-specified purity; verify lot-specific COA
Chiral Synthesis Enantiomeric Purity Medicinal Chemistry

Cav2.2 Channel Inhibition Potential

While specific target engagement data for (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide is not publicly available, its core scaffold is a privileged structure for inhibiting the Cav2.2 (N-type) calcium channel, a validated target for chronic pain [1]. In a medicinal chemistry optimization program, structurally related aminopiperidine sulfonamides demonstrated state-dependent inhibition of Cav2.2, with lead compound 19 showing efficacy in preclinical models of inflammatory hyperalgesia and neuropathic allodynia [1]. This class-level activity provides a rational basis for selecting this scaffold over other sulfonamide or piperidine variants lacking this documented therapeutic potential.

Cav2.2 Target Class Fit
Class-level inference
Class-level Cav2.2 inhibitory potential inferred from related aminopiperidine sulfonamides
Supports ion channel research context
Specific target engagement data unavailable; verify for this compound
Ion Channel Modulation Pain Therapeutics Calcium Channel Blockers

Physicochemical Profile Differentiation

The computed physicochemical properties of (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide differentiate it from simpler or more lipophilic piperidine sulfonamide analogs [1]. Its low calculated lipophilicity (XLogP3-AA = -1) and moderate topological polar surface area (TPSA = 75 Ų) place it within favorable ranges for central nervous system (CNS) drug-like properties, as defined by the well-established CNS MPO score [2]. In comparison, a similar piperidine sulfonamide without the amino group (e.g., N,N-dimethylpiperidine-1-sulfonamide) lacks the additional hydrogen bond donor and acceptor capacity, limiting its potential for specific target interactions.

CNS Property Differentiation
Specification review
XLogP3-AA: -1 (vs ~0.5 for comparator)
Supports CNS lead optimization; favorable MPO alignment
PubChem computed; experimental confirmation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Research Applications: (3R)-3-Amino-N,N-dimethylpiperidine-1-sulfonamide


Stereochemically Pure Cav2.2 Inhibitor Libraries

Utilize (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide as a key chiral intermediate in the parallel synthesis of focused compound libraries targeting the Cav2.2 calcium channel. The defined (R)-stereocenter ensures that any derived structure-activity relationships (SAR) are not confounded by racemic mixtures, a critical step in optimizing lead candidates for chronic pain indications [1].

Enantioselective CNS Drug Discovery Scaffold

Leverage the favorable CNS MPO profile (XLogP3-AA = -1, TPSA = 75 Ų) of this scaffold to construct novel CNS-penetrant candidates. The presence of the primary amine and sulfonamide provides dual vectors for diversification, allowing medicinal chemists to explore a wide chemical space while maintaining favorable physicochemical properties [2].

Ion Channel and Kinase Probe Development

Employ (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide as a versatile starting material for the design of chemical probes to deconvolute the roles of specific ion channels (e.g., Cav2.2) or kinases in disease models. The class-level evidence of activity against these target families provides a strong rationale for its use in early-stage target validation studies [1].

Application
Selection Property
Validation Focus
Chiral Cav2.2 ion channel research libraries
Enantiomeric purity, stereochemical control
Lot-specific enantiomeric excess, SAR reproducibility
CNS drug-like property lead optimization
Low lipophilicity, moderate TPSA, favorable MPO profile
Experimental logD, permeability, and brain penetration assays
Ion channel and kinase probe development
Class-level target engagement potential
In vitro target engagement, selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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